molecular formula C6H2Br2N2 B1390848 3,5-Dibromoisonicotinonitrile CAS No. 870244-34-1

3,5-Dibromoisonicotinonitrile

Cat. No.: B1390848
CAS No.: 870244-34-1
M. Wt: 261.9 g/mol
InChI Key: FHVATNRRDOWTPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromoisonicotinonitrile can be synthesized through several methods. One common approach involves the bromination of isonicotinonitrile using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism by which 3,5-Dibromoisonicotinonitrile exerts its effects depends on the specific application and the molecular targets involved. The presence of bromine atoms and the nitrile group can influence the compound’s reactivity and binding affinity to target molecules .

Properties

IUPAC Name

3,5-dibromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVATNRRDOWTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654753
Record name 3,5-Dibromopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870244-34-1
Record name 3,5-Dibromopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870244-34-1
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Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromoisonicotinaldehyde (2.0 g, 0.0075 mol) in formic acid was added hydroxyl amine hydrochloride (14 mL) and concentrated sulfuric acid (5 drops) under argon atmosphere. The reaction mixture was heated to reflux for 8 h. After 8 h, the mixture was cooled to room temperature and concentrated. The residue was dissolved in diethyl ether, washed diethyl ether with saturated solution of sodium bicarbonate, water, saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated to afford the title compound. 1H NMR (400 MHz, CdCl3) δ 8.81 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14 mL
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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